molecular formula C12H19NO4 B049318 (S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate CAS No. 178172-26-4

(S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

Cat. No. B049318
M. Wt: 241.28 g/mol
InChI Key: AZVLZXHTXUIWRZ-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For example, compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur undergo Schiff base formation, demonstrating a pathway that could be analogous to the synthesis of the target molecule. Such syntheses are characterized using spectroscopic methods and crystallographic analysis to confirm the structure of the synthesized compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

Molecular and crystal structures of related compounds have been characterized by X-ray crystallographic analysis, revealing details such as intramolecular hydrogen bonds that stabilize the structure. These studies provide insights into the geometric and electronic structure, which are crucial for understanding the reactivity and properties of such molecules (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes the ability to undergo various chemical transformations, such as cyclization and nucleophilic addition, highlighting the versatility of the pyrrole ring system in synthetic chemistry. These reactions are fundamental in expanding the utility of these molecules in organic synthesis and potentially in drug development (Nishio, Uchiyama, Kito, & Nakahira, 2011).

Physical Properties Analysis

The physical properties of such compounds, including their crystal packing and conformational preferences, are studied through methods like X-ray crystallography. These studies offer valuable information on the stability and solubility of these compounds, which is essential for their practical application (Dazie, Ludvík, Fábry, & Eigner, 2017).

Chemical Properties Analysis

Chemical properties, such as reactivity towards singlet oxygen or other reactive species, can be crucial for understanding the potential applications of these molecules in synthetic pathways, including the synthesis of complex natural products or pharmaceuticals. The interaction with singlet oxygen, for example, demonstrates the reactivity of the pyrrole ring system and its potential utility in constructing more complex molecules (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

Scientific Research Applications

  • Chemical Research Applications : This compound's high structural similarity to known compounds suggests its potential in chemical research. For instance, tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, synthesized by Hozjan et al. (2023), demonstrates such potential in chemical studies (Mišel Hozjan, Luka Ciber, F. Požgan, J. Svete, B. Štefane, Uroš Grošelj, 2023).

  • Organic Synthesis and Catalysis : Diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, a novel compound, is also identified for potential applications in organic synthesis and catalysis (S. Yahyaei, E. Vessally, M. Hashemi, 2017).

  • Building Block in Chemical Research : The novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid serves as a building block in chemical research, indicating the potential of similar compounds in this field (D. Nguyen, R. Schiksnis, E. Michelotti, 2009).

  • Mechanistic Insight into Chemical Reactions : The determination of the structure of (S)-1-tert-Butyl-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate provides insight into the mechanisms of chemical reactions forming such compounds. An example is the study on substituted pyrrole and furan rings by Dazie et al. (2017) (J. D. Dazie, Alan Liška, J. Ludvík, J. Fábry, M. Dušek, V. Eigner, 2017).

  • Synthetic Methodology : A novel synthetic method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, as developed by Nishio et al. (2011), indicates the potential for streamlined synthetic processes in this area of research (Y. Nishio, Katsuya Uchiyama, M. Kito, H. Nakahira, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVLZXHTXUIWRZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC=CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441793
Record name ETHYL N-BOC-L-PROLINE-4-ENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-Butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

CAS RN

178172-26-4
Record name ETHYL N-BOC-L-PROLINE-4-ENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Dong, Y Gong, J Liu, X Chen, X Wen, H Sun - Bioorganic & medicinal …, 2014 - Elsevier
All eight stereoisomers of saxagliptin have been synthesized and evaluated for their inhibitory activity against DPP-IV. It was unambiguously confirmed that the configuration of …
Number of citations: 16 www.sciencedirect.com

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